molecular formula C20H13ClFNO2 B11586117 [1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl](furan-2-yl)methanone

[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl](furan-2-yl)methanone

Cat. No.: B11586117
M. Wt: 353.8 g/mol
InChI Key: KWVFTAGPDZUASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s indole core allows it to bind with high affinity to various biological targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE can be compared with other indole derivatives, such as:

The uniqueness of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C20H13ClFNO2

Molecular Weight

353.8 g/mol

IUPAC Name

[1-[(2-chloro-6-fluorophenyl)methyl]indol-3-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C20H13ClFNO2/c21-16-6-3-7-17(22)15(16)12-23-11-14(13-5-1-2-8-18(13)23)20(24)19-9-4-10-25-19/h1-11H,12H2

InChI Key

KWVFTAGPDZUASO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C(=O)C4=CC=CO4

Origin of Product

United States

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